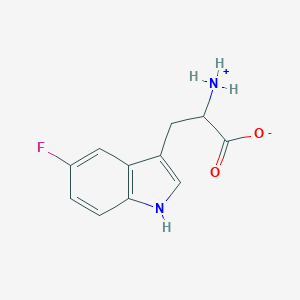

5-Fluorotryptophan

説明

Overview of 5-Fluorotryptophan as a Tryptophan Analog

The carbon-fluorine bond is strong and the fluorine atom is highly electronegative, which can influence the local electronic environment within a protein. iris-biotech.de Despite this modification, this compound is often recognized by the cellular machinery responsible for protein synthesis and can be incorporated in place of natural tryptophan, making it a powerful tool for studying protein structure and function. zellbio.euresearchgate.net

Below is a table comparing the properties of L-Tryptophan and 5-Fluoro-L-tryptophan:

| Property | L-Tryptophan | 5-Fluoro-L-tryptophan |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₁FN₂O₂ |

| Molecular Weight | 204.23 g/mol | 222.22 g/mol |

| Structure | Indole (B1671886) side chain | 5-fluoroindole (B109304) side chain |

| Key Feature | Natural aromatic amino acid | Fluorinated aromatic amino acid |

Significance in Biochemical and Pharmacological Studies

The true significance of this compound lies in its application as a probe in biochemical and pharmacological investigations. nih.gov The fluorine atom serves as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy. springernature.comopenlabnotebooks.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from an incorporated this compound residue provides a clean and specific window into the local environment of that residue within the protein, free from the background noise of other atoms. ucla.eduanu.edu.au This technique is particularly useful for studying protein folding, conformational changes, and interactions with other molecules, such as potential drug candidates. openlabnotebooks.orgacs.org

In addition to NMR, this compound is also a fluorescent probe. nih.gov The substitution of the fluorine atom on the indole ring causes a characteristic shift in the absorption and emission spectra compared to native tryptophan. nih.gov This allows for complementary studies of the protein's microenvironment using fluorescence spectroscopy. nih.govspringernature.com By analyzing changes in the fluorescence properties of this compound, researchers can gain insights into protein dynamics and binding events. nih.gov Some studies have shown that replacing tryptophan with this compound can in some cases lead to enzymes with significantly greater catalytic activity. sigmaaldrich.com

The use of this compound in research has been instrumental in a variety of studies, including the investigation of intrinsically disordered proteins like α-synuclein, which is implicated in Parkinson's disease. nih.gov It has also been used to probe the binding of ligands to proteins and to enhance the antimicrobial activity of certain peptides. researchgate.netopenlabnotebooks.org

Historical Context of Fluorinated Amino Acid Analogs in Research

The introduction of fluorine into biologically active molecules to modulate their properties has been a strategy in medicinal chemistry since the mid-20th century. iris-biotech.de The development of the first fluorine-containing drug, fludrocortisone, in the 1950s, demonstrated the potential of fluorination to enhance the biological properties of natural compounds. iris-biotech.de

This concept was soon extended to amino acids. The synthesis of fluorinated amino acids, including this compound, opened up new avenues for biochemical research. acs.org Initially, these analogs were explored for their potential as antitumor and antiviral agents. researchgate.net It was discovered that the incorporation of fluorinated amino acids could lead to malfunctioning enzymes, resulting in cytotoxic effects. sigmaaldrich.com

Over time, the focus shifted towards using fluorinated amino acids as non-invasive probes for biophysical studies. The unique properties of the fluorine atom, particularly its utility in ¹⁹F NMR, were recognized as a powerful tool for studying protein structure and dynamics in a way that was not possible with other methods. springernature.comprinceton.edu This has led to the widespread use of fluorinated amino acids like this compound in modern structural biology and drug discovery. researchgate.netchemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Synthetic Methodologies of 5 Fluorotryptophan

Biocatalytic Synthesis of 5-Fluorotryptophan

Directed Evolution of Enzymes for this compound Synthesis

The enzymatic synthesis of non-canonical amino acids, including fluorinated analogs like this compound, has been significantly advanced through the application of directed evolution. Tryptophan synthase (TrpS), a key enzyme in tryptophan biosynthesis, particularly its β-subunit (TrpB), has been a primary target for engineering efforts. TrpB catalyzes the condensation of serine with indole (B1671886) to form tryptophan. While wild-type TrpB efficiently synthesizes tryptophan, its acceptance of modified indole substrates, such as fluorinated indoles, is often limited.

Directed evolution strategies have been employed to enhance the catalytic activity and substrate scope of TrpB from various organisms, including Pyrococcus furiosus and Thermotoga maritima. These efforts aim to generate mutant enzymes capable of efficiently converting substituted indoles, such as 5-fluoroindole (B109304), into the corresponding fluorotryptophan analogs nih.govresearchgate.netcaltech.edunih.gov. For instance, directed evolution of Pyrococcus furiosus TrpB has yielded improved catalysts for the synthesis of 5-substituted tryptophans, overcoming limitations associated with previously intractable analogs researchgate.netcaltech.edunih.gov. These engineered enzymes can function as stand-alone biocatalysts, facilitating the synthesis of valuable tryptophan derivatives from readily available indole precursors nih.govresearchgate.net.

Table 1: Enzyme Engineering for Fluorotryptophan Analog Synthesis

| Enzyme System (Source Organism) | Directed Evolution Target | Synthesized Fluorotryptophan Analog (or related) | Key Finding/Application | Citation |

| Tryptophan Synthase β-subunit (TrpB) (Pyrococcus furiosus) | Improved acceptance of 5-substituted indoles | 5-substituted Tryptophans (general) | Enhanced catalysts for synthesis of previously intractable analogs. | researchgate.netcaltech.edunih.gov |

| Tryptophan Synthase β-subunit (TrpB) (Pyrococcus furiosus) | Mutant enzyme for conversion of 5-fluoroindole | 6-Fluorotryptophan (from 5-fluoroindole) | Efficient conversion of fluorinated indoles. | nih.gov |

| Tryptophan Synthase β-subunit (TrpB) (Thermotoga maritima) | Improved acceptance of 5-substituted indoles | 5-substituted Tryptophans (general) | Enhanced catalysts for synthesis of previously intractable analogs. | researchgate.netcaltech.edunih.gov |

| Tryptophan Synthase (TrpS) (various organisms) | Engineering for stand-alone activity and substrate scope | Noncanonical amino acids, including fluorinated | Development of a general biocatalytic platform for noncanonical amino acid synthesis. | caltech.edunih.govresearchgate.net |

Isotope Labeling Strategies for Advanced Research

Isotopic labeling of this compound with stable isotopes (deuterium, carbon-13) or radioisotopes (fluorine-18) is crucial for its application in advanced research, particularly in medical imaging and detailed biomolecular studies.

Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan for PET Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers. 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) has emerged as a promising PET tracer, particularly for imaging tryptophan metabolism and targeting enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer immunology mdpi.comthno.orgnih.govresearchgate.netnih.gov. The development of efficient radiosynthesis methods for 5-[¹⁸F]F-AMT is critical for its clinical translation.

Modern synthetic approaches often employ copper-catalyzed fluorination reactions, typically involving boronate ester precursors. These methods allow for the direct introduction of the ¹⁸F radioisotope onto the aromatic ring of the tryptophan analog mdpi.comthno.orgnih.govresearchgate.netnih.gov. For example, Giglio et al. developed a two-step copper-mediated [¹⁸F]fluorination approach yielding 5-[¹⁸F]F-AMT with decay-corrected yields ranging from 10.9% to 14.9% and molar activities of approximately 41 GBq/µmol mdpi.com. Other studies have reported similar or slightly varied yields, with some achieving up to 25% non-decay-corrected yield through automated synthesis protocols ucsf.edu. The ability to achieve high radiochemical purity (>97%) and good molar activities makes these tracers suitable for preclinical and potential clinical PET imaging studies, offering a valuable tool for cancer imaging and monitoring immunotherapy thno.orgnih.govresearchgate.netnih.gov.

Table 2: Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan (5-[¹⁸F]F-AMT) for PET Applications

| Tracer Name | Synthesis Method | Precursor Type | Reported Yield (Decay-Corrected) | Molar Activity | Primary Application | Citation |

| 5-[¹⁸F]F-AMT | Copper-mediated [¹⁸F]fluorination | Boronate ester | 10.9%–14.9% | ~41 GBq/µmol | PET imaging, IDO1 targeting | mdpi.comthno.orgnih.govresearchgate.netnih.gov |

| 5-[¹⁸F]F-AMT | Automated copper-mediated [¹⁸F]fluorination | Boronate ester | 25% ± 5% (non-decay-corrected) | Not specified | Preclinical imaging studies | ucsf.edu |

| 5-[¹⁸F]F-AMT | Copper-catalyzed fluorodeboronylation | Boronate ester | 4.2%–14.9% | Not specified | PET agent development | mdpi.com |

| 5-[¹⁸F]F-AMT | Alcohol-enhanced Cu-mediated radiofluorination | Boronate precursor | 4.2%–14.9% | Not specified | PET agent development | mdpi.com |

Production of Selectively Deuterated and Carbon-13 Labeled Fluorotryptophan for NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating protein structure, dynamics, and interactions. The incorporation of fluorine-19 (¹⁹F) into proteins via fluorinated amino acids, such as this compound, offers unique advantages due to ¹⁹F's high sensitivity and wide chemical shift range, enabling studies in complex biological environments rsc.orgunivie.ac.atrsc.orgrsc.orgnih.govrsc.org. To enhance NMR spectral resolution and facilitate structural analysis, selectively deuterated (²H) and carbon-13 (¹³C) labeled this compound is synthesized and incorporated into proteins.

Cost-effective synthetic routes have been developed to produce these specifically labeled fluorotryptophan molecules. These methods often involve multi-step organic synthesis starting from commercially available isotope sources rsc.orgunivie.ac.atrsc.orgrsc.org. The resulting labeled this compound can then be biosynthetically incorporated into target proteins using expression systems like Escherichia coli or mammalian cell lines (e.g., HEK cells) by providing the labeled amino acid in the growth medium, often under conditions that inhibit endogenous tryptophan biosynthesis rsc.orgrsc.orgrsc.orgnih.govrsc.org. This approach allows for the introduction of ¹⁹F–¹³C spin pairs into proteins, facilitating advanced NMR techniques such as ¹⁹F–¹³C TROSY rsc.orgrsc.org. Proteins labeled in this manner, such as carbonic anhydrase 2 and superoxide (B77818) dismutase, have been studied to probe protein dynamics and interactions rsc.orgunivie.ac.atnih.govrsc.org. The use of precursors like 5-fluoroanthranilic acid-(phenyl-¹³C₆) is instrumental in achieving precise isotopic labeling rsc.orgrsc.org.

Table 3: Isotope Labeling Strategies for this compound in NMR Applications

| Isotope Labeling | Precursor/Method | Expression System | Target Protein Examples | Application | Citation |

| ¹³C, ²H | Synthetic route; 5-fluoroanthranilic acid-(phenyl-¹³C₆) | E. coli, HEK cells | Carbonic anhydrase 2, Superoxide dismutase | ¹⁹F–¹³C NMR studies, protein dynamics | rsc.orgunivie.ac.atrsc.orgnih.govrsc.org |

| ¹³C, ²H | Biosynthetic incorporation via 5-fluoroanthranilic acid | E. coli | Fluoroacetate dehalogenase (FAcD) | ¹⁹F–¹³C TROSY NMR, structural studies | rsc.orgrsc.org |

| ¹⁹F | Biosynthetic incorporation of this compound | E. coli | Anthrax Protective Antigen (PA), Cardiac Troponin C | ¹⁹F NMR studies of protein stability and dynamics | acs.orgnih.gov |

Compound Name List:

this compound (5-FTrp)

5-Fluoroindole

Tryptophan (Trp)

Serine (Ser)

5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT)

Indoleamine 2,3-dioxygenase (IDO1)

Tryptophan Synthase (TrpS)

Tryptophan Synthase β-subunit (TrpB)

Tryptophan Synthase α-subunit (TrpA)

Carbonic Anhydrase 2

Superoxide Dismutase

Fluoroacetate Dehalogenase (FAcD)

5-Fluoroanthranilic acid-(phenyl-¹³C₆)

4-Fluorotryptophan

6-Fluorotryptophan

7-Fluorotryptophan

5-Hydroxy-α-methyl-L-tryptophan

5-Hydroxy-2-[¹⁸F]fluoroalkyl-tryptophan analogs

2-(3-[¹⁸F]fluoropropyl)-dl-tryptophan ([(¹⁸F]2-FPTRP)

5-(3-[¹⁸F]fluoro-propyl)-dl-tryptophan ([(¹⁸F]5-FPTRP)

O-(2-[¹⁸F]fluoroethyl)-l-tyrosine ([(¹⁸F]FET)

NIn-methyl-6-[¹⁸F]fluorotryptophan (NIn-Me-6-[¹⁸F]FTrp)

5-hydroxy-7-[¹⁸F]fluorotryptophan (5-HO-7-[¹⁸F]FTrp)

1-(2-[¹⁸F]fluoroethyl)-tryptophan ([¹⁸F]FETrp)

5-hydroxy-2-[¹⁸F]FETrp

5-hydroxy-2-[¹⁸F]FPTrp

Anthrax Protective Antigen (PA)

Cardiac Troponin C

Incorporation of 5 Fluorotryptophan into Proteins for Structural and Functional Studies

Methods of Biosynthetic Incorporation in Cellular Systems

The primary strategy for incorporating 5-F-Trp into proteins involves leveraging the cellular protein synthesis machinery, either by providing the amino acid analog directly or by engineering metabolic pathways to produce it endogenously.

Utilization in Escherichia coli Expression Systems

Escherichia coli (E. coli) is a workhorse for protein expression and a common host for ncAAs incorporation. Methods often involve cultivating E. coli strains in minimal media supplemented with 5-F-Trp. For efficient incorporation, E. coli strains are frequently rendered tryptophan auxotrophic, meaning they cannot synthesize tryptophan endogenously and thus readily incorporate provided 5-F-Trp when available biorxiv.organu.edu.au. Studies have demonstrated high levels of 5-F-Trp incorporation, reaching up to 80% at every tryptophan position within the cell without significantly affecting growth nih.gov. This high incorporation efficiency is crucial for obtaining clear NMR spectra, as it minimizes the presence of unlabeled protein, which would otherwise complicate spectral assignments tandfonline.comnih.gov. For instance, research has shown that E. coli can be adapted to utilize 5-fluoroindole (B109304) as a precursor for in situ synthesis of 5-F-Trp, leading to proteome-wide substitution of tryptophan nih.govbiorxiv.orgfrontiersin.org. This adaptation process, often achieved through Adaptive Laboratory Evolution (ALE), can result in strains capable of complete proteome-wide substitution of tryptophan with 5-F-Trp nih.govbiorxiv.org.

Inhibition of Aromatic Amino Acid Biosynthesis (e.g., Glyphosate)

Glyphosate (B1671968), a widely used herbicide, is a potent inhibitor of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan nih.govmedchemexpress.com. By adding glyphosate to the growth medium, endogenous synthesis of these amino acids can be suppressed. This creates a dependency on exogenous supply, allowing for the selective incorporation of amino acid analogs like 5-F-Trp when provided tandfonline.comnih.gov. For example, using glyphosate to inhibit endogenous tryptophan synthesis enables the efficient incorporation of 5-F-Trp into proteins expressed in E. coli. This method has been successfully applied to produce proteins such as the H(+)-ATPase of E. coli labeled with 5-F-Trp, yielding well-resolved ¹⁹F NMR spectra nih.gov. The strategy requires the co-supply of the natural aromatic amino acids to sustain cell growth, with the goal of replacing one or more of these with the desired ncAAs tandfonline.com.

Use of Fluoroindole Precursors vs. Amino Acid Analogs

While direct supplementation with 5-F-Trp is a common method, the use of precursor molecules like 5-fluoroindole offers an alternative and often more cost-effective approach, particularly for large-scale production researchgate.netresearchgate.net. E. coli possesses endogenous enzymes, such as tryptophan synthase (TrpS), capable of converting 5-fluoroindole into 5-F-Trp in situ nih.govbiorxiv.org. This metabolic conversion then allows the cell's natural translational machinery to incorporate the synthesized 5-F-Trp into proteins. This strategy has been employed to achieve complete proteome-wide substitution of tryptophan with 5-F-Trp in adapted E. coli strains nih.govbiorxiv.orgfrontiersin.org. The advantage of using fluoroindoles lies in their high purity and the direct utilization by cellular enzymes, bypassing potential limitations in the uptake of the amino acid analog itself nih.govbiorxiv.orgbiorxiv.org.

Adaptive Laboratory Evolution (ALE) for Proteome-Wide Substitution

Adaptive Laboratory Evolution (ALE) is a powerful technique used to select for microbial strains that can efficiently utilize or tolerate novel substrates, including ncAAs nih.govbiorxiv.orgfrontiersin.org. By subjecting E. coli to selective pressure, such as growth in the presence of 5-fluoroindole without endogenous tryptophan, strains can evolve to efficiently convert the indole (B1671886) precursor into 5-F-Trp and incorporate it throughout their proteome nih.govbiorxiv.orgfrontiersin.orgbiorxiv.org. This process typically involves numerous passages over extended periods, leading to genetic mutations that reconfigure cellular regulatory networks, membrane integrity, and protein folding quality control mechanisms to accommodate the fluorinated amino acid nih.govbiorxiv.orgbiorxiv.org. ALE has been instrumental in developing E. coli strains capable of complete proteome-wide substitution with 5-F-Trp, enabling the production of fully fluorinated proteins nih.govbiorxiv.orgfrontiersin.org.

Incorporation in Mammalian Cell Lines (e.g., HEK cells)

The incorporation of ncAAs into mammalian cells, including human embryonic kidney (HEK) cells, is typically achieved through genetic code expansion (GCE) oup.comnih.govnih.gov. This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a stop codon (e.g., amber stop codon, UAG) and charges it with the desired ncAA. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is the most commonly used system for this purpose in mammalian cells oup.comnih.govoup.com. While direct supplementation with 5-F-Trp is possible in mammalian cell culture, achieving high incorporation levels often requires optimization of the orthogonal translation system (OTS) components, such as engineered tRNAs, to enhance intracellular concentrations and suppression efficiency oup.comoup.com. Research has shown that nucleotides flanking the amber codon can significantly influence ncAA incorporation efficiency, allowing for optimization through synonymous codon exchange oup.comnih.gov.

Site-Selective Fluorination via Orthogonal Translation Machinery

Orthogonal translation machinery, primarily based on engineered aaRS/tRNA pairs, is the cornerstone for site-selective incorporation of ncAAs, including 5-F-Trp, into specific positions within a protein nih.govuni-konstanz.denih.govnih.gov. This approach involves introducing an amber stop codon (UAG) at the desired site in the protein's gene sequence. Co-expression of an orthogonal synthetase and its cognate tRNA, charged with 5-F-Trp, then directs the incorporation of the fluorinated amino acid specifically at that location uni-konstanz.denih.gov. This technique allows for precise placement of the ¹⁹F probe, which is invaluable for detailed structural studies using ¹⁹F NMR, enabling the assignment of specific resonances to individual amino acid residues nih.govuni-konstanz.deacs.org. For example, site-selective incorporation of 5-F-Trp has been used to probe the conformational heterogeneity of proteins like flaviviral NS2B-NS3 proteases acs.org. Furthermore, advancements in orthogonal translation systems are continuously expanding the repertoire of aromatic amino acids that can be site-selectively incorporated mdpi.comresearchgate.net.

Spectroscopic Applications of 5 Fluorotryptophan in Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a highly effective method for probing the structure and function of proteins. The fluorine nucleus (19F) has a spin of ½, a high gyromagnetic ratio, and a 100% natural abundance, making it a sensitive nucleus for NMR experiments. rsc.org The chemical shift of 19F is exceptionally sensitive to its local environment, providing detailed information about protein conformation and changes therein. nih.govresearchgate.netoup.comnih.gov

The 19F chemical shift of 5-fluorotryptophan is exquisitely sensitive to its local microenvironment within a protein. nih.govresearchgate.netnih.gov This sensitivity arises from the large electron cloud of the fluorine atom, which is easily polarized by its surroundings. nih.gov As a result, even subtle changes in the local electrostatic field or van der Waals interactions can lead to significant changes in the 19F chemical shift. oup.comnih.gov This makes this compound an excellent probe for monitoring protein conformation and conformational changes. researchgate.netoup.comnih.gov

For instance, in studies of the E. coli galactose-binding protein, which contains five tryptophan residues, labeling with this compound resulted in a 19F NMR spectrum with resonances spanning approximately 10 ppm. rsc.orgnih.gov The significant dispersion of these resonances indicates that each tryptophan residue resides in a unique local environment. acs.org The binding of D-galactose or D-glucose to the protein induces a long-range conformational change, resulting in significant chemical shift changes for nine of the twelve fluorine probe positions. nih.gov

The ability to resolve individual 19F resonances allows for the site-specific analysis of protein structure. By using site-directed mutagenesis, where individual tryptophan residues are replaced, specific resonances in the 19F NMR spectrum can be assigned to particular tryptophan residues in the protein sequence. oup.comacs.org This approach has been successfully applied to assign the 19F resonances of this compound-labeled proteins such as the leucine-specific binding protein of E. coli and the actinoporin equinatoxin II. oup.comacs.org

Table 1: 19F Chemical Shift Dispersion of this compound in Various Proteins

| Protein | Number of Tryptophan Residues | 19F Chemical Shift Dispersion (ppm) | Reference |

|---|---|---|---|

| Galactose-binding protein (E. coli) | 5 | ~10 | rsc.orgnih.gov |

| Avian egg white lysozyme | 6 | 14.6 (with 4-fluorotryptophan) | acs.org |

| d-lactate dehydrogenase | 5 | Resolved Resonances | acs.org |

In a study of the Dcp1:Dcp2 mRNA decapping complex, 19F NMR was used to investigate the dynamics of the complex. nih.gov The 19F NMR spectrum of the this compound labeled Dcp1:Dcp2 complex showed two distinct resonances corresponding to the two tryptophan residues in Dcp1. nih.gov By using 19F Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments, the researchers were able to quantify the exchange between two conformational states of the complex, obtaining a ground state population of 98.9 ± 1.1% and an exchange rate of 6840 ± 1109 s-1. nih.gov

Similarly, in the study of the leucine-specific binding protein, the 19F NMR spectra of the partially ligand-free protein showed broadened peaks that sharpened upon the binding of L-leucine. oup.com This sharpening indicates a reduction in conformational exchange upon ligand binding, demonstrating the protein's functionality. oup.com

The high sensitivity of the 19F chemical shift to the local environment makes this compound an excellent probe for studying ligand binding. nih.govnih.govmdpi.com Upon ligand binding, the chemical environment of the this compound residue can change, leading to a perturbation in its 19F chemical shift. nih.govnih.gov These chemical shift perturbations can be used to identify the binding site of a ligand, determine binding affinities, and characterize the conformational changes that occur upon binding. mdpi.combeilstein-journals.org

In a study of the cyclic AMP receptor protein (CRP) from E. coli, this compound was incorporated to monitor ligand binding. nih.govnih.gov The 19F NMR spectrum of the [5-F-Trp]CRP showed two distinct signals for the two tryptophan residues. nih.govnih.gov The addition of cyclic AMP (cAMP) caused chemical shift changes for both tryptophan residues, indicating a conformational change upon binding, even though neither residue is in direct contact with the nucleotide. nih.govnih.gov The binding of a different ligand, cyclic GMP (cGMP), resulted in different chemical shift perturbations, suggesting that different conformational changes are induced by the two ligands. nih.govnih.gov

The titration of L-phenylalanine into the this compound labeled leucine-specific binding protein revealed the presence of both closed and open conformers, highlighting the ability of 19F NMR to detect multiple conformational states in equilibrium. oup.com

Table 2: Ligand-Induced 19F Chemical Shift Changes in this compound Labeled Proteins

| Protein | Ligand | Observed Effect | Reference |

|---|---|---|---|

| Cyclic AMP Receptor Protein (CRP) | cyclic AMP | Chemical shift changes for both tryptophan residues | nih.govnih.gov |

| Cyclic AMP Receptor Protein (CRP) | cyclic GMP | Different chemical shift perturbations compared to cAMP | nih.govnih.gov |

| Leucine-specific Binding Protein | L-phenylalanine | Presence of closed and open conformers | oup.com |

| Histidine-binding protein J | L-histidine | Downfield shift of ~0.6 ppm | nih.gov |

19F NMR spectroscopy can be used to monitor the urea-induced denaturation and unfolding of proteins in a site-specific manner. oup.comacs.orgoup.com By observing the changes in the 19F NMR spectrum of a this compound labeled protein as a function of urea (B33335) concentration, the unfolding of different regions of the protein can be followed independently. acs.orgoup.com

In a study of the anthrax protective antigen (PA), this compound was incorporated to probe its structure and stability. acs.org The urea denaturation of the labeled PA, followed by 19F NMR, revealed two separate unfolding transitions. acs.org This allowed for the identification of resonances arising from the PA20 domain by monitoring the spectra at different urea concentrations. acs.org

Similarly, urea-induced denaturation studies of the leucine-specific binding protein, monitored by both 19F NMR and intrinsic tryptophan fluorescence, showed that the binding of L-leucine and L-phenylalanine stabilizes the protein against unfolding. oup.comoup.comresearchgate.net The unfolding curves indicated a two-state denaturation process for the unbound and L-phenylalanine-bound protein. oup.com

19F NMR relaxation studies provide valuable information about the internal motions and molecular correlation times of proteins. nih.govresearchgate.net The relaxation rates of the 19F nucleus are influenced by dipole-dipole interactions with neighboring protons and by chemical shift anisotropy (CSA). nih.gov By measuring the longitudinal (R1) and transverse (R2) relaxation rates, the dynamics of the this compound residue and the protein as a whole can be characterized. nih.govresearchgate.net

Systematic studies of fluorosubstituted tryptophans, both as free amino acids and incorporated into cyclophilin A, have shown that the location of the fluorine atom on the indole (B1671886) ring influences the relaxation rates. nih.gov For free 5F-l-Trp, the R1 value was measured to be 0.75 s-1 at a field strength of 14.1 T. nih.gov The relaxation data for the protein-bound fluorotryptophans suggest that the large and rigid indole ring is only moderately affected by protein motions. nih.govresearchgate.net

In the histidine-binding protein J, 19F spin-lattice relaxation times indicated that the tryptophan residue is immobile within the protein, suggesting a rather rigid structure with no prominent rapid motions on the nanosecond timescale. nih.gov

This compound is a unique probe that can be utilized for both 19F NMR and fluorescence spectroscopy, providing complementary information about protein structure and dynamics. nih.govresearchgate.netspringernature.comresearchgate.netnih.gov The fluorine substitution causes a characteristic red shift in the absorption and emission spectra compared to native tryptophan. nih.gov This allows for selective excitation and detection in fluorescence experiments. nih.gov

The combination of these two techniques was demonstrated in the study of α-synuclein, an intrinsically disordered protein involved in Parkinson's disease. nih.govresearchgate.netspringernature.comnih.gov The 19F NMR spectra of this compound-containing α-synuclein variants confirmed the absence of stable secondary or tertiary structure. nih.gov Concurrently, steady-state fluorescence emission spectra indicated that the indole side chains of the this compound residues are exposed to the aqueous solvent. researchgate.net

In a study of apoflavodoxin, the replacement of tryptophan with this compound allowed for the sensitive visualization of different microenvironments via 19F NMR, while fluorescence anisotropy decay experiments confirmed that the distances and orientations of the tryptophan residues remained unchanged. researchgate.net This dual approach provides a powerful strategy for obtaining detailed structural and dynamic information about proteins. researchgate.net

Optimization of ¹H Decoupling Schemes in ¹⁹F NMR

Fluorine-19 (¹⁹F) NMR is a highly sensitive spectroscopic technique for probing the local environment within a protein. nih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its surroundings, providing detailed information about protein conformation and interactions. nih.govspringernature.com However, the complexity of ¹H-¹⁹F spin interaction networks can pose challenges for quantitative relaxation analyses. nih.gov

Recent research has focused on the effects of proton (¹H) decoupling on the relaxation properties and line shape of the ¹⁹F signal in this compound. nih.gov It has been demonstrated that ¹H decoupling can significantly slow down the ¹⁹F magnetization recovery process, which may lead to reduced sensitivity, particularly in larger proteins. nih.gov Conversely, ¹H decoupling is effective in eliminating cross-correlations between the ¹⁹F chemical shift anisotropy and ¹H-¹⁹F dipole-dipole interactions. This resolves the asymmetric line shape often observed for the aromatic ¹⁹F signal, leading to improved spectral resolution. nih.gov

Experimental and theoretical analyses of the ¹H-coupled ¹⁹F spin system have led to models that explain these relaxation behaviors. nih.gov These findings provide practical guidelines for optimizing ¹H decoupling schemes in studies utilizing aromatic ¹⁹F probes like this compound, thereby expanding the utility of ¹⁹F NMR in biomolecular research. nih.gov

Fluorescence Spectroscopy

This compound serves as a valuable fluorescent probe, offering several advantages over the native tryptophan. Its unique photophysical properties allow for detailed investigations into protein structure, function, and dynamics.

Use as a Fluorescent Probe for Protein Structure and Function

This compound has been successfully employed as a fluorescent probe to investigate various aspects of protein structure and function. researchgate.net Its incorporation into proteins allows for site-specific analysis of the local environment and conformational changes. nih.gov The substitution of tryptophan with 5-FTrp can lead to more homogeneous fluorescence decay kinetics compared to the native amino acid, simplifying the interpretation of fluorescence data. nih.govresearchgate.net This property makes it an excellent tool for studying protein-protein interactions, structural stability, and dynamics. researchgate.net

The utility of 5-FTrp as a dual NMR and fluorescent probe has been demonstrated in studies of intrinsically disordered proteins like α-synuclein. researchgate.netnih.gov In such cases, the fluorescence properties of 5-FTrp provide complementary information to the ¹⁹F NMR data, offering a more complete picture of the protein's conformational landscape. researchgate.netnih.gov

Characterization of Protein Microenvironment via Fluorescence Emission Spectra

The fluorescence emission spectrum of this compound is highly sensitive to the polarity of its microenvironment. researchgate.net This sensitivity allows researchers to characterize the local environment of the fluorophore within a protein. nih.gov For instance, the emission maximum of 5-FTrp will shift depending on whether it is exposed to the aqueous solvent or buried in a non-polar region of the protein. researchgate.net

In studies of α-synuclein with 5-FTrp incorporated at different positions, the steady-state emission spectra indicated that the indole side chains were exposed to the aqueous medium, with emission maxima around 353 nm. researchgate.net The spectral properties, including the quantum yield and the wavelength of maximum emission, change in response to alterations in the 5-FTrp microenvironment, providing a means to monitor conformational changes and interactions. nih.gov

Steady-State and Time-Resolved Fluorescence Investigations

Both steady-state and time-resolved fluorescence spectroscopy are powerful techniques for studying proteins containing this compound. nih.gov Steady-state measurements provide information about the average environment of the fluorophore, while time-resolved studies reveal details about the dynamic processes occurring on the nanosecond timescale. mdpi.com

Time-dependent fluorescence Stokes shifts (TDFSS) of 5-FTrp are used to investigate protein and solvent relaxation dynamics. nih.gov Replacing tryptophan with 5-FTrp can suppress pseudo-TDFSS, which arises from the differential decay rates of multiple subpopulations, thus providing a clearer view of the genuine relaxation processes. nih.govmontana.edu Studies on proteins like apoflavodoxin have shown that 5-FTrp exhibits simpler fluorescence decay kinetics compared to tryptophan, making it possible to simultaneously measure multiple distances within the protein. researchgate.net

| Protein System | Key Findings from Steady-State & Time-Resolved Fluorescence |

| α-synuclein | Virtually identical single-exponential excited-state decays (τ ≈ 3.4 ns) were observed for 5-FTrp at three different positions. researchgate.net |

| Monellin | 5-FTrp substitution increased the average fluorescence lifetime by enhancing long-lived components (4–5 ns) at the expense of short-lived ones (0.7 ns). nih.govmontana.edu |

| Apoflavodoxin | The anisotropy decay in 5-FTrp labeled apoflavodoxin demonstrated that the distances and orientations of the tryptophan residues were identical to the wild-type protein. researchgate.net |

Quantum Yield Measurements and Solvent Polarity Effects

The fluorescence quantum yield (Φf) of this compound, like tryptophan, is influenced by the polarity of the surrounding solvent. researchgate.net However, 5-FTrp often exhibits a higher quantum yield and a fluorescence lifetime that is less sensitive to conformational and environmental heterogeneity. nih.gov This is attributed to its higher ionization potential, which suppresses quenching by electron transfer. nih.govmontana.edu

The quantum yield of 5-FTrp in water is approximately 0.15, comparable to that of tryptophan (0.14). researchgate.net The sensitivity of its fluorescence wavelength to solvent polarity is also very similar to that of tryptophan. nih.gov This makes 5-FTrp a reliable substitute for tryptophan in studies where the local polarity is being investigated, with the added benefit of reduced complexity in fluorescence decay. nih.govnih.gov

| Solvent | This compound Quantum Yield (Φf) |

| Water | ~0.15 researchgate.net |

| Various Polar Solvents | Shows sensitivity to polarity researchgate.net |

Applications in Live Cell Imaging and Protein Quantification

The unique properties of this compound have been harnessed for applications in live-cell imaging and protein quantification. acs.org While direct imaging of 5-FTrp fluorescence within cells can be challenging, its incorporation can be used to modulate the fluorescence of other probes. For example, in a study involving the Halo-tag protein, the incorporation of 5-FTrp near a fluorescent probe led to a reduction in the probe's fluorescence intensity. acs.orgresearchgate.net This effect was attributed to the alteration of the local environment by the fluorinated tryptophan. acs.orgresearchgate.net

Furthermore, the ability to biosynthetically incorporate fluorinated tryptophans like 5-hydroxytryptophan (B29612), a close analog, has paved the way for novel methods of detecting and imaging proteins in vivo using techniques like two-photon excitation microscopy. nih.gov These approaches offer the potential to study protein localization, dynamics, and even quantify protein levels within living cells, providing valuable tools for drug discovery and cell biology. acs.orgmdpi.com

X-ray Crystallography

X-ray crystallography serves as a definitive method for determining the three-dimensional structure of proteins at atomic resolution. In the context of this compound (5-FTrp) labeling, this technique is crucial for verifying the structural integrity of the modified protein and for elucidating the specific atomic-level consequences of incorporating the fluorinated analog.

Structural Characterization of this compound-Labeled Proteins

Research has consistently shown that replacing tryptophan with 5-FTrp is a structurally conservative modification. For instance, studies on the cold shock protein B from Bacillus subtilis (BsCspB) revealed no significant structural displacements, even in the orientation of the fluorinated aromatic side chains, when compared to the wild-type protein. uni-konstanz.de Similarly, the crystal structure of 5-FTrp-labeled anthrax protective antigen (PA) was found to overlay well with the wild-type structure, indicating that the labeling only minimally perturbs the protein's architecture. nih.gov This has been a recurring finding in the structural analysis of various proteins. The crystal structure of β-phosphoglucomutase (βPGM) labeled with 5-FTrp also showed that the modified amino acid was incorporated in a conformation similar to that of the native tryptophan, with no significant perturbation to the enzyme's tertiary structure. rsc.org

The high resolution afforded by X-ray crystallography allows for a detailed comparison between the labeled and unlabeled protein structures. The first crystal structure of a protein substituted with 5-FTrp, a rat glutathione (B108866) (GSH) transferase isoenzyme M1-1, was solved at a resolution of 2.0 Å, providing a clear view of the fluorinated tryptophan residues within the protein context. nih.gov

The following table summarizes crystallographic data for several proteins labeled with this compound, demonstrating the successful application of this technique in structural biology.

| Protein | PDB ID | Organism | Resolution (Å) | Key Finding |

| Anthrax Protective Antigen (Trp206Tyr) | 4NAM | Bacillus anthracis | 1.70 | The structure overlays well with the wild-type, indicating minimal structural perturbation upon 5-FTrp labeling. nih.gov |

| beta-Phosphoglucomutase | 5OLY | Lactococcus lactis | 2.00 | Incorporation of 5-FTrp did not cause significant structural perturbations in the enzyme's tertiary structure. rsc.orgrcsb.org |

| Glutathione Transferase M1-1 | 1GTE | Rattus norvegicus | 2.00 | The first structure of a 5-FTrp substituted protein; revealed local conformational changes near the active site. nih.gov |

| Cold shock protein B (BsCspB) | Not specified | Bacillus subtilis | Not specified | X-ray crystallography revealed no displacements for the orientation of fluorinated aromatic side chains compared to wild type. uni-konstanz.de |

Insights into Electronic Environment and Molecular Interactions

While global structures are typically preserved, X-ray crystallography of 5-FTrp-labeled proteins provides valuable insights into localized changes in the electronic environment and molecular interactions. The substitution of a hydrogen atom with a highly electronegative fluorine atom can introduce subtle yet significant alterations in the vicinity of the probe.

In the crystal structure of the 5-FTrp-containing glutathione transferase, local conformational changes were observed in the structural elements that form the approach to the active site. nih.gov These changes were attributed to steric interactions involving the fluorine atoms of 5-FTrp at positions 146 and 214, which appeared to facilitate an enhanced rate of product release compared to the native enzyme. nih.gov This demonstrates how the unique properties of fluorine can directly influence protein function through localized structural effects.

Furthermore, crystallographic analysis of this compound labeled β-phosphoglucomutase (5FWβPGM) provided direct evidence for the dynamic nature of the fluorinated side chain. rsc.org The structure revealed two alternative orientations for a 5-FTrp residue located on the outer surface of the enzyme's core domain, a phenomenon described as a "ring flip" of the 5-fluoroindole (B109304) ring. rsc.org This observation, corroborated by ¹⁹F NMR data, showcases how crystallography can capture the conformational heterogeneity of the probe, reflecting the local electronic and steric environment. rsc.org The fluorine atom's electronegativity can also decrease the aromaticity of the indole ring, potentially weakening carbohydrate-aromatic interactions while creating opportunities for new, weak hydrogen bonds between the fluorine and hydroxyl groups of a ligand. rcsb.org

The following table details specific findings from crystallographic studies on the molecular-level impact of 5-FTrp incorporation.

| Protein | Residue(s) | Finding | Implication |

| Glutathione Transferase | 5-FTrp146, 5-FTrp214 | Local conformational changes in structural elements defining the active site approach. nih.gov | Steric interactions of the fluorine atoms result in enhanced catalytic turnover, likely by facilitating product release. nih.gov |

| Anthrax Protective Antigen | Multiple | Formation of new, subtle contacts involving the fluorine atoms. nih.gov | The fluorinated indole ring can participate in different non-covalent interactions than native tryptophan. nih.gov |

| beta-Phosphoglucomutase | 5-FTrp216 | Evidence of two alternative side-chain orientations ("ring flip"). rsc.org | Demonstrates the ability of crystallography to capture the dynamic conformational sampling of the 5-FTrp probe. rsc.org |

Mechanistic and Functional Investigations of 5 Fluorotryptophan in Biological Systems

Substrate for Enzymes Involved in Tryptophan Metabolism

5-Fluorotryptophan has been demonstrated to be a substrate for the primary enzymes responsible for the catabolism of tryptophan, namely Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). researchgate.netnih.gov These heme-containing enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, the oxidative cleavage of the indole (B1671886) ring. nih.gov

TDO, which is predominantly expressed in the liver, exhibits high substrate specificity for L-tryptophan and some of its derivatives. nih.govwikipedia.org In contrast, IDO has a broader tissue distribution and substrate specificity. nih.gov Studies have indicated that racemic this compound serves as a substrate for both IDO1 and TDO2, with kinetic parameters reported to be similar to those of the natural substrate, L-Tryptophan. researchgate.net This acceptance by the key enzymes of tryptophan metabolism underscores the potential of 5-FTrp to trace and investigate the kynurenine pathway.

| Enzyme | Substrate Specificity | Role in Tryptophan Metabolism |

| Tryptophan 2,3-dioxygenase (TDO) | Highly specific for L-Tryptophan and some derivatives. | Catalyzes the first and rate-limiting step of the kynurenine pathway, primarily in the liver. |

| Indoleamine 2,3-dioxygenase (IDO) | Broader substrate specificity compared to TDO. | Catalyzes the first and rate-limiting step of the kynurenine pathway in various tissues. |

Probing Enzyme Mechanisms via Substrate Analogs

The incorporation of the fluorine atom in this compound provides a unique spectroscopic handle that can be exploited to probe enzyme mechanisms. Both nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy can be utilized to gain insights into the conformational dynamics and local environment of the enzyme's active site. drugbank.comresearchgate.net The fluorine-19 (¹⁹F) nucleus is particularly advantageous for NMR studies due to its high sensitivity and the absence of background signals in biological systems. nih.gov

By incorporating 5-FTrp into a protein, researchers can monitor changes in the ¹⁹F NMR chemical shift upon substrate binding, inhibitor association, or conformational changes during the catalytic cycle. These changes provide valuable information about the electronic environment surrounding the fluorinated indole ring, thereby offering clues about the enzyme's mechanism of action. drugbank.com Similarly, the fluorescent properties of the indole ring are sensitive to the polarity of its surroundings, allowing for the use of 5-FTrp as a fluorescent probe to study protein folding, stability, and interactions. nih.gov

Metabolism of this compound in vivo

The in vivo metabolism of this compound has been investigated, revealing its entry into and processing by the major tryptophan metabolic pathways.

In vivo studies in rats using ¹⁹F magnetic resonance spectroscopy (MRS) have unequivocally identified 5-fluorokynurenine as a major metabolite of this compound. nih.gov Following intravenous administration of this compound, a new peak corresponding to 5-fluorokynurenine appears in the ¹⁹F MR spectra of the liver. nih.gov This observation confirms that this compound is metabolized by the kynurenine pathway in a manner analogous to tryptophan, with the initial cleavage of the indole ring leading to the formation of the corresponding kynurenine derivative. nih.gov

Tryptophan is the essential precursor for the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. wikipedia.orgresearchgate.net The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). wikipedia.orgresearchgate.net Given that this compound can be processed by other key enzymes in tryptophan metabolism, it is plausible that it can also serve as a substrate for TPH, leading to the formation of 5-fluoroserotonin and subsequently N-acetyl-5-fluoroserotonin and 5-fluoromelatonin. The fluorination at the 5-position, however, directly competes with the hydroxylation step necessary for serotonin synthesis, which may influence the efficiency of this conversion. nih.gov In TDO-deficient mice, an increase in plasma tryptophan levels leads to elevated serotonin levels in the brain, highlighting the interplay between the kynurenine and serotonin pathways. nih.gov

The development of radiolabeled tryptophan analogs for positron emission tomography (PET) imaging has significant implications for oncology and neuroscience. nih.govscispace.comnih.gov The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, allows for the non-invasive in vivo visualization and quantification of metabolic processes. Several ¹⁸F-labeled tryptophan derivatives, including analogs of this compound, have been synthesized and evaluated as PET imaging agents for tumors. nih.govscispace.comnih.gov These tracers can exploit the increased amino acid metabolism often observed in cancer cells and the upregulation of the kynurenine pathway in the tumor microenvironment. nih.govnih.gov PET imaging with these agents holds the promise of providing valuable diagnostic and prognostic information, as well as monitoring the response to therapies that target tryptophan metabolism. youtube.com

Studies on Protein-Protein and Protein-Membrane Interactions

This compound has proven to be a powerful tool for investigating the intricacies of protein-protein and protein-membrane interactions. Its unique spectroscopic properties allow for detailed analysis of molecular interfaces and conformational changes that are often challenging to study with other methods. nih.govnih.govnih.gov

A notable example is the study of α-synuclein, a protein implicated in Parkinson's disease, and its interaction with lipid membranes. nih.govnih.govfrontiersin.orgresearchgate.netuchicago.edu By biosynthetically incorporating this compound at specific sites within α-synuclein, researchers have used fluorescence and ¹⁹F NMR spectroscopy to probe the local environment of the indole side chain upon membrane binding. nih.govnih.gov These studies have provided site-specific information on the conformational changes of α-synuclein as it transitions from a disordered state in solution to a helical structure upon membrane association. nih.gov

In another application, this compound has been used to elucidate the role of π-π stacking interactions in drug binding by the bacterial multidrug transcriptional repressor LmrR. nih.govnih.gov By systematically replacing a key tryptophan residue with this compound and other fluorinated analogs, it was possible to modulate the electrostatic potential of the indole ring and quantify the contribution of π-π interactions to the binding affinity of various drugs. nih.govnih.gov

| System Studied | Interaction Type | Key Findings |

| α-Synuclein | Protein-Membrane | 5-FTrp incorporation revealed site-specific conformational changes from a disordered to a helical structure upon membrane binding. nih.govnih.gov |

| LmrR (multidrug repressor) | Protein-Ligand (Drug) | Progressive fluorination of a key tryptophan residue demonstrated the significant role of electrostatic π-π interactions in drug binding affinity. nih.govnih.gov |

Effects on Cellular Processes and Regulatory Networks

The introduction of this compound (5-FT) into biological systems can elicit a range of cellular responses as organisms adapt to the presence of this unnatural amino acid. These responses are multifaceted, involving alterations in metabolic pathways and the activation of quality control mechanisms to maintain cellular homeostasis. The extent and nature of these effects are dependent on the specific biological context, including the organism and cell type.

Adaptive Responses to Fluorinated Amino Acids

Cells exposed to the potentially toxic effects of this compound can develop resistance through adaptive changes, most notably in the transport and accumulation of the amino acid. nih.gov Studies on mouse fibroblast cells (A9 line) have identified mutants resistant to the cytotoxic effects of 5-FT. nih.gov A primary mechanism of this resistance is a modification of the L-tryptophan transport systems. nih.govcapes.gov.br

In these resistant cell lines, a significant decrease in the accumulation of 5-FT was observed compared to the wild-type cells. nih.gov Kinetic analysis of tryptophan uptake in the wild-type cells suggests the presence of two distinct transport systems, analogous to the A and L systems described in other cell types. capes.gov.br In the 5-FT resistant mutants, both of these transport systems were found to be altered, leading to a reduced influx of the fluorinated analog. nih.gov This adaptation is a stable phenotype, persisting for at least 90 generations in the absence of the selective pressure of 5-FT. nih.gov The spontaneous nature of this resistance was confirmed by fluctuation tests, which estimated a mutation rate of approximately 1.6 x 10-6. nih.gov

The table below summarizes the key findings from the study of this compound-resistant A9 mouse fibroblast mutants.

| Characteristic | Observation in 5-FT Resistant Mutants | Reference |

|---|---|---|

| 5-FT Accumulation | Reduced compared to wild-type cells | nih.gov |

| L-Tryptophan Transport | Alterations in both identified transport systems | nih.govcapes.gov.br |

| Phenotype Stability | Stable for at least 90 generations without 5-FT | nih.gov |

| Origin of Resistance | Spontaneous mutation | nih.gov |

These findings highlight a key adaptive strategy employed by cells to survive in the presence of fluorinated amino acids: the modification of transport systems to limit the intracellular concentration of the toxic analog.

Impact on Membrane Integrity and Protein Folding Quality Control

The incorporation of this compound into proteins has the potential to affect both the integrity of cellular membranes and the intricate network of protein folding and quality control. While tryptophan residues often play a crucial role in the anchoring and stabilization of proteins within lipid bilayers, the introduction of a fluorine atom could theoretically perturb these interactions. nih.gov However, studies involving antimicrobial peptides where tryptophan was substituted with this compound have shown no significant impact on the peptides' ability to permeabilize bacterial membranes, suggesting that in some contexts, the substitution is well-tolerated at the membrane interface.

The broader cellular response to the presence of proteins containing unnatural amino acids falls under the purview of the proteostasis network. researchgate.netnih.gov This network is responsible for maintaining the health of the cellular proteome through the coordinated action of chaperones and degradation pathways. researchgate.netnih.gov Should proteins containing this compound misfold, they would be targeted by these quality control systems.

One of the major protein quality control systems is the Unfolded Protein Response (UPR), which is activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). jebms.org The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6. jebms.org Activation of these sensors leads to a signaling cascade that aims to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein translation. jebms.org While direct evidence for this compound inducing the UPR is not yet established, other fluorinated compounds, such as 5-fluorouracil, have been shown to cause ER stress and activate the UPR. nih.gov This suggests a potential mechanism by which cells might respond to improperly folded proteins containing this compound.

The key transcription factors involved in the UPR are XBP1s (spliced X-box binding protein 1) and ATF4 (activating transcription factor 4), which are activated downstream of IRE1 and PERK, respectively. jebms.org These transcription factors orchestrate the expression of genes involved in restoring proteostasis. jebms.org

The table below outlines the principal components of the Unfolded Protein Response that could be involved in managing misfolded proteins containing this compound.

| UPR Sensor/Effector | Function in Protein Quality Control | Reference |

|---|---|---|

| IRE1 (Inositol-requiring enzyme 1) | Senses unfolded proteins in the ER; initiates splicing of XBP1 mRNA. | jebms.org |

| PERK (PKR-like ER kinase) | Phosphorylates eIF2α to attenuate global translation; promotes translation of ATF4. | jebms.org |

| ATF6 (Activating transcription factor 6) | Translocates to the Golgi, is cleaved, and the active fragment acts as a transcription factor for chaperone genes. | jebms.org |

| XBP1s (Spliced X-box binding protein 1) | Potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding. | jebms.org |

| ATF4 (Activating transcription factor 4) | Transcription factor that induces genes involved in amino acid metabolism, antioxidant response, and apoptosis. | jebms.org |

Therapeutic and Biotechnological Potential of 5 Fluorotryptophan

Exploration as Antimicrobial and Anticancer Agents

5-Fluorotryptophan has been investigated for its potential therapeutic applications, particularly as a component of antimicrobial and anticancer agents. The incorporation of this non-canonical amino acid into peptides can significantly modify their biological activity.

In the realm of antimicrobial research, tryptophan and its analogs are recognized for their role in the interaction between antimicrobial peptides (AMPs) and microbial membranes. knu.ac.krfrontiersin.org The substitution of natural tryptophan with this compound in synthetic peptides has been shown to enhance their antibacterial properties. A study on derivatives of the nodule-specific cysteine-rich (NCR) peptide, NCR169C, demonstrated that replacing tryptophan with modified versions, including this compound, could significantly boost antimicrobial activity against a range of ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli) without causing notable hemolytic effects. nih.gov This suggests that the unique electronic properties of the fluorine atom can improve the peptide's ability to disrupt bacterial membranes. nih.gov

| Bacterial Strain | NCR169C17–38 Minimal Inhibitory Concentration (µM) | NCR169C17–38C12,17/S-10W5-F-L Minimal Inhibitory Concentration (µM) |

|---|---|---|

| Enterococcus faecalis | 6.3 | 3.1 |

| Staphylococcus aureus | 3.1 | 3.1 |

| Klebsiella pneumoniae | 3.1 | 1.6 |

| Acinetobacter baumannii | 3.1 | 1.6 |

| Pseudomonas aeruginosa | 3.1 | 3.1 |

| Escherichia coli | 1.6 | 1.6 |

In oncology, the focus has been on leveraging this compound in diagnostics and as a component of anticancer peptides. Tryptophan metabolism is often dysregulated in cancerous tissues, with enzymes like indoleamine 2,3-dioxygenase (IDO1) playing a key role in tumor immune evasion by breaking down tryptophan. researchgate.netnih.gov This has led to the development of radiolabeled tryptophan derivatives for cancer imaging. Specifically, 5-[¹⁸F]Fluoro-L-α-methyl tryptophan has shown significant potential as a positron emission tomography (PET) agent for imaging cancers, allowing for the non-invasive study of tryptophan metabolism and IDO1 activity in vivo. researchgate.netnih.gov The introduction of the fluorine atom at the 5-position is hypothesized to potentially block certain metabolic pathways, enhancing its utility as a probe. researchgate.netnih.gov Furthermore, while direct anticancer activity of this compound itself is an area of exploration, its inclusion in synthetic peptides is being studied to improve their selectivity and efficacy against cancer cells, which often have distinct membrane characteristics compared to normal cells. nih.gov

Engineering Novel Microbial Strains for Biotechnology

This compound plays a significant role in the metabolic engineering of microbial strains for various biotechnological purposes. Its structural similarity to tryptophan allows it to act as an analog that can be used to manipulate and select for microorganisms with desired traits, such as the overproduction of aromatic amino acids. mdpi.comresearchgate.net

One key application is in the selection of mutant strains that overproduce tryptophan. Tryptophan biosynthesis is typically tightly regulated by feedback inhibition, where high levels of tryptophan repress the activity of key enzymes in the pathway. mdpi.com Analogs like this compound can mimic this repression. By exposing a population of microorganisms to this compound, researchers can select for mutants that are resistant to its toxic effects. mdpi.comresearchgate.net This resistance often arises from mutations that deregulate the tryptophan synthesis pathway, leading to strains that continuously produce high levels of tryptophan. mdpi.com

Furthermore, advancements in synthetic biology have enabled the creation of microbial systems that can biosynthetically incorporate this compound into their proteins. nih.gov This is achieved by providing the analog in the growth medium to engineered strains of bacteria, such as Escherichia coli. nih.govresearchgate.net These engineered strains can be used as "cell factories" to produce proteins containing this non-canonical amino acid for research and industrial applications. The process often involves adapting the microbes to tolerate and efficiently utilize fluorinated precursors, like fluoroindoles, to synthesize fluorotryptophan. researchgate.netfrontiersin.org For instance, engineered E. coli biofilms have been used for the biotransformation of 5-fluoroindole (B109304) into this compound, demonstrating the potential for sustainable production of this valuable compound. researchgate.net

Development of Fluorinated Drugs and Biomolecules

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drugs. researchgate.netuspto.govnih.gov Fluorination can improve metabolic stability, binding affinity, and lipophilicity, which in turn can lead to better efficacy and pharmacokinetic profiles. researchgate.netuspto.gov this compound serves as a valuable building block and a model compound in the development of novel fluorinated drugs and diagnostic biomolecules. researchgate.netnih.gov

A prominent application is in the field of medical imaging. The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used in PET scans due to its favorable half-life and imaging characteristics. researchgate.netnih.gov Researchers have successfully synthesized ¹⁸F-labeled this compound and its derivatives. researchgate.netnih.gov These radiolabeled molecules act as tracers that allow for the non-invasive visualization and study of metabolic processes in the body. researchgate.net Given the crucial role of tryptophan metabolism in various diseases, including cancer and neurodegenerative disorders, PET agents based on 5-[¹⁸F]fluorotryptophan are being developed to monitor the activity of enzymes like IDO1, which is a key target in cancer immunotherapy. researchgate.netnih.gov

Beyond imaging, the principles learned from studying this compound contribute to the rational design of other fluorinated drugs. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, prolonging a drug's activity. uspto.gov By incorporating fluorine, as in this compound, into more complex molecules, medicinal chemists can create new therapeutic agents with improved stability and biological activity. This approach has been successfully applied to various classes of drugs, including anticancer agents, antibiotics, and psychoactive compounds. uspto.gov

Applications in Protein Engineering and Enzyme Evolution

This compound has become an invaluable tool in protein engineering and enzyme evolution, allowing scientists to probe and manipulate protein structure and function in ways not possible with the 20 canonical amino acids. acs.orgnih.gov

Enhancing Protein Function beyond Canonical Amino Acids

The incorporation of this compound into a protein's structure can subtly yet significantly alter its properties, providing a method to enhance or modify its function. acs.org Fluorine is highly electronegative, and its substitution on the indole (B1671886) ring of tryptophan alters the electronic distribution of the side chain. This modification can influence non-covalent interactions that are critical for protein structure, stability, and ligand binding, such as π–π and cation–π interactions. acs.org

By strategically replacing native tryptophan residues with this compound, researchers can fine-tune these interactions. For example, studies on the bacterial multidrug-binding protein LmrR have shown that progressive fluorination of a key tryptophan residue in the binding pocket systematically modulates the protein's affinity for its ligands. acs.org This approach allows for a precise dissection of the electrostatic contributions to molecular recognition. This ability to modulate binding affinity through fluorination opens up avenues for designing proteins with enhanced specificity or for creating enzymes with altered substrate preferences, a key goal in enzyme evolution. acs.orgyoutube.com

Future Directions and Emerging Research Areas

Advanced Spectroscopic Techniques and Data Analysis

The characterization and analysis of 5-Fluorotryptophan and its incorporation into biomolecules are being significantly enhanced by advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a sensitive and direct method for detecting and quantifying fluorine-containing compounds, including 5-F-Trp, within complex biological matrices or protein structures. Techniques such as fluorescence spectroscopy are also valuable, as the indole (B1671886) ring of tryptophan derivatives can exhibit altered fluorescence properties upon substitution, providing insights into the local environment and interactions of 5-F-Trp within proteins.

Furthermore, advancements in mass spectrometry (MS), including high-resolution MS and tandem MS, coupled with sophisticated data analysis algorithms, are crucial for identifying and quantifying 5-F-Trp and its metabolites in biological samples. These methods enable detailed structural elucidation and the mapping of 5-F-Trp incorporation sites in peptides and proteins, facilitating a deeper understanding of its biological fate and functional impact. The integration of computational methods for spectral data interpretation is also emerging, allowing for more accurate and efficient analysis of complex spectroscopic datasets.

Integration of Multi-Omics Approaches in Adaptation Studies

Understanding how organisms adapt to the presence or incorporation of noncanonical amino acids like this compound is a growing area of research, increasingly reliant on multi-omics approaches. Transcriptomics, proteomics, and metabolomics can be integrated to provide a holistic view of cellular responses to 5-F-Trp. For instance, transcriptomic analysis can reveal changes in gene expression patterns related to amino acid metabolism, protein synthesis machinery, and stress response pathways when cells are exposed to or engineered to incorporate 5-F-Trp.

Proteomic studies can identify alterations in protein abundance, post-translational modifications, and protein-protein interactions that occur as a consequence of 5-F-Trp incorporation, shedding light on functional adaptations. Metabolomics can track the metabolic fate of 5-F-Trp and its impact on cellular metabolic networks. By combining data from these different omics layers, researchers can gain comprehensive insights into the molecular mechanisms underlying cellular adaptation and resilience when utilizing or encountering fluorinated amino acids.

In vivo Synthesis of Noncanonical Amino Acids

Significant research efforts are directed towards the in vivo synthesis of noncanonical amino acids (ncAAs), including modified amino acids like this compound, within host organisms. This involves metabolic engineering strategies to introduce or enhance biosynthetic pathways. For 5-F-Trp, this could entail engineering enzymes capable of regioselective fluorination of tryptophan or its precursors. Current research explores the use of engineered enzymes, such as fluorinases or modified halogenases, to achieve this goal in microbial hosts like Escherichia coli or yeast.

The development of efficient in vivo production systems for 5-F-Trp could enable sustainable and cost-effective production for research and industrial applications. Challenges include achieving high yields, ensuring metabolic compatibility, and preventing toxicity to the host organism. Advances in synthetic biology, including the design of novel metabolic pathways and the optimization of gene expression, are critical for realizing the potential of in vivo synthesis of 5-F-Trp and other valuable noncanonical amino acids.

Expanding the Genetic Code for Novel Protein Properties

The incorporation of this compound into proteins through the expansion of the genetic code represents a powerful strategy for creating proteins with novel properties. This typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to recognize and incorporate a specific ncAA, such as 5-F-Trp, at programmed stop codons (e.g., amber stop codon, UAG) during translation.

By site-specifically introducing 5-F-Trp into proteins, researchers can impart unique characteristics, such as altered fluorescence, increased stability, modified enzymatic activity, or enhanced binding affinity. For example, the presence of the fluorine atom can subtly influence the electronic properties and conformation of the indole ring, potentially affecting protein-protein interactions or substrate binding. The ability to precisely place 5-F-Trp within a protein sequence opens avenues for designing bespoke proteins for applications in diagnostics, therapeutics, and materials science. Future research will likely focus on improving the efficiency and fidelity of this process, expanding the repertoire of available ncAA incorporation sites, and exploring the functional consequences of incorporating 5-F-Trp into a wider range of protein scaffolds.

Q & A

Q. How does substituting tryptophan (Trp) with 5-fluorotryptophan (5FTrp) alter fluorescence properties in proteins?

- Methodological Answer : 5FTrp suppresses electron transfer (ET) quenching due to its higher ionization potential compared to Trp, leading to increased quantum yield (Φf) and reduced non-radiative decay rates. For example, in monellin, 5FTrp increased Φf by 60% relative to Trp analogs like 3-methylindole (3MI) . Fluorescence lifetimes (τf) are also prolonged (e.g., 5FTrp-monellin τf = 6.8 ns vs. 3MI τf = 9.1 ns) . Key techniques include time-correlated single-photon counting (TCSPC) and steady-state absorption/fluorescence spectroscopy using instruments like the Fluorolog-3 spectrofluorometer .

Q. What are the standard protocols for biosynthetic incorporation of 5FTrp into recombinant proteins?

- Methodological Answer : Use E. coli Trp auxotroph strains (e.g., CY15077) grown in M9 minimal media supplemented with 1 mM 5FTrp. Induce protein expression with 0.25 mM IPTG at OD600 = 0.5. Purify via ion-exchange chromatography (e.g., Resource S column) and gel filtration (e.g., Superdex75). Mass spectrometry confirms >90% incorporation efficiency .

Q. How does 5FTrp improve the detection of genuine solvent-protein relaxation dynamics in time-dependent fluorescence Stokes shift (TDFSS) studies?

- Methodological Answer : 5FTrp minimizes pseudo-TDFSS (artifacts from subpopulation decay heterogeneity) by reducing electron-transfer quenching. This allows isolation of relaxation-driven TDFSS. For monellin, global analysis of decay-associated spectra (DAS) using sub-picosecond upconversion setups (e.g., Ti:sapphire laser, 295 nm excitation) revealed a dominant ~20 ps relaxation component in 5FTrp-monellin, absent in wild-type Trp .

Advanced Research Questions

Q. How can researchers resolve contradictory interpretations of ultrafast fluorescence data in proteins using 5FTrp?

- Methodological Answer : Conflicting TDFSS interpretations (e.g., monellin’s dynamics attributed to “biological water” vs. pseudo-TDFSS) are resolved by comparing Trp and 5FTrp variants. 5FTrp’s suppressed ET quenching eliminates pseudo-TDFSS, enabling global fitting of DAS with constraints (e.g., wavelength-independent decay constants) to isolate solvent/protein relaxation . Computational models (QM-MM simulations) validate experimental findings by mapping charge transfer states .

Q. What strategies integrate 19F NMR with fluorescence data to study conformational states in 5FTrp-labeled enzymes?

- Methodological Answer : Combine 19F-13C 2D NMR (using 13C-enriched 5FTrp) with fluorescence anisotropy decay. For example, in fluoroacetate dehalogenase (FAcD), 19F chemical shifts correlate with enzyme conformations, while TCSPC data reveal microsecond rotational dynamics. This dual approach links structural flexibility to catalytic activity .

Q. How can 5FTrp optimize Förster resonance energy transfer (FRET) studies in multi-tryptophan proteins?

- Methodological Answer : Replace Trp residues at non-FRET donor/acceptor sites with 5FTrp to reduce background fluorescence. Use site-directed mutagenesis and Förster distance calculations (e.g., R0 = 23 Å for Trp/5FTrp pairs). Validate via time-resolved emission spectra (TRES) normalized to reference standards .

Q. What experimental designs minimize artifacts in picosecond fluorescence measurements of 5FTrp?

- Methodological Answer : Avoid photodamage by attenuating UV excitation power to <1 mW (e.g., 295 nm pulses from a frequency-tripled Ti:sapphire laser). Use spinning sample cells (1 mm path length) and synchronize data acquisition with a retro-reflected gate pulse. Calibrate instrument response functions (IRF) using non-fluorescent standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in Trp vs. 5FTrp quantum yield measurements across studies?

- Methodological Answer : Normalize Φf values to reference compounds (e.g., N-acetyltryptophanamide, NATA) under identical conditions (pH, temperature). Account for solvent polarity effects using Lippert-Mataga plots. Discrepancies in 5FTrp-monellin Φf (e.g., 60% vs. 16% increase) may arise from protein-specific hydration dynamics, resolved via molecular dynamics (MD) simulations .